Cas no 53159-45-8 (Urea, N-2-benzothiazolyl-N'-(hydroxymethyl)-N-methyl-)

Urea, N-2-benzothiazolyl-N'-(hydroxymethyl)-N-methyl- structure
53159-45-8 structure
Product Name:Urea, N-2-benzothiazolyl-N'-(hydroxymethyl)-N-methyl-
CAS No:53159-45-8
MF:C10H11N3O2S
MW:237.278240442276
CID:336090
PubChem ID:71441968
Update Time:2025-04-19

Urea, N-2-benzothiazolyl-N'-(hydroxymethyl)-N-methyl- Chemical and Physical Properties

Names and Identifiers

    • Urea, N-2-benzothiazolyl-N'-(hydroxymethyl)-N-methyl-
    • 1-(1,3-benzothiazol-2-yl)-3-(hydroxymethyl)-1-methylurea
    • DTXSID10850876
    • 53159-45-8
    • N-1,3-Benzothiazol-2-yl-N'-(hydroxymethyl)-N-methylurea
    • Inchi: 1S/C10H11N3O2S/c1-13(9(15)11-6-14)10-12-7-4-2-3-5-8(7)16-10/h2-5,14H,6H2,1H3,(H,11,15)
    • InChI Key: HLHXDDLEUHJSLK-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2N=C1N(C)C(NCO)=O

Computed Properties

  • Exact Mass: 237.05719778g/mol
  • Monoisotopic Mass: 237.05719778g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 93.7Ų
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